

Technical Guide: Solubility Profile of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

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Compound of Interest

Compound Name: (5-Methyl-2-furyl)(pyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of the compound **(5-Methyl-2-furyl)(pyridin-3-yl)methanol**. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and efficacy. While specific experimental solubility data for **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** is not readily available in public literature, this guide details standardized experimental protocols that can be employed to generate a robust solubility profile.

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a solid compound with the molecular formula $C_{11}H_{11}NO_2$ and a molecular weight of 189.21 g/mol .[\[1\]](#) Understanding its solubility in various solvents is a fundamental step in its evaluation as a potential therapeutic agent or chemical intermediate.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** has been published. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. It is

recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at different pH values and common organic solvents.

Table 1: Template for Experimental Solubility Data of **(5-Methyl-2-furyl)(pyridin-3-yl)methanol**

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Water	25	Shake-Flask		
Phosphate- Buffered Saline (PBS) pH 7.4	25	Shake-Flask		
0.1 N HCl (pH 1.2)	25	Shake-Flask		
Simulated Intestinal Fluid (SIF) pH 6.8	25	Shake-Flask		
Ethanol	25	Shake-Flask		
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask		
Methanol	25	Shake-Flask		
Acetonitrile	25	Shake-Flask		

Experimental Protocols

The following are detailed methodologies for determining both thermodynamic and kinetic solubility, which are standard approaches in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.^[2] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

- **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** (solid)
- Selected solvents (e.g., water, PBS, ethanol)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of solid **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
- Add a known volume of the desired solvent to the vial.
- Seal the vials tightly and place them on an orbital shaker or rotator.
- Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

- After the equilibration period, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any remaining solid particles, the sample should be filtered through a syringe filter or centrifuged at a high speed.
- Quantify the concentration of **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to ensure accurate quantification.
- The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution before it precipitates.^[3] This high-throughput method is often used in early drug discovery for rapid screening.

Materials:

- **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** (solid)
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well plates (UV-transparent for analysis, if applicable)
- Plate reader or other analytical instrument capable of detecting precipitation (e.g., nephelometer, turbidimeter)
- Multichannel pipettes

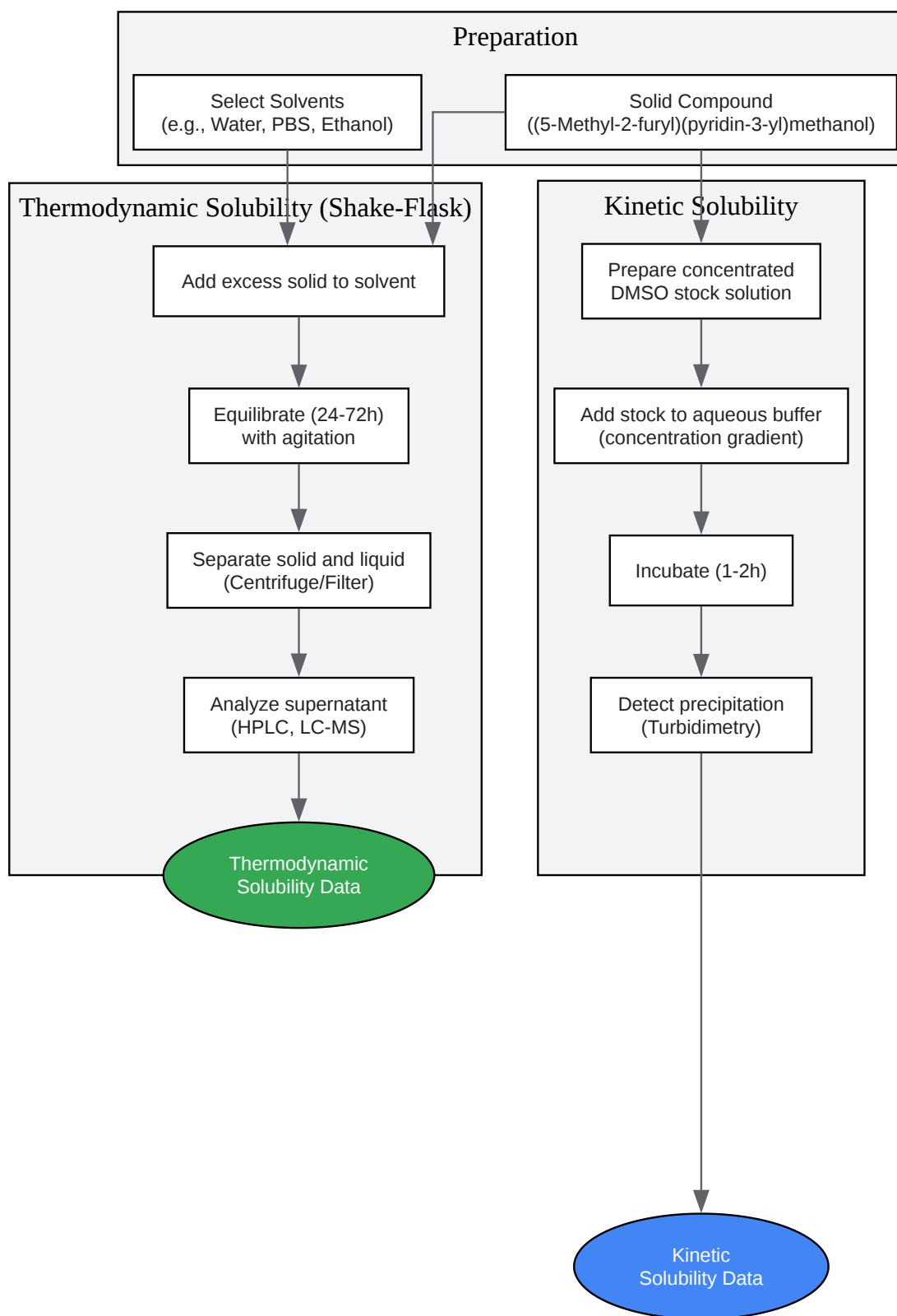
Procedure:

- Prepare a high-concentration stock solution of **(5-Methyl-2-furyl)(pyridin-3-yl)methanol** in DMSO (e.g., 10 mM).

- In a 96-well plate, add the aqueous buffer to a series of wells.
- Using a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient of the compound.
- Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
- Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
- Alternatively, the concentration in the clear supernatant of each well can be measured after centrifugation to determine the point of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound.

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Caption: Workflow for determining the thermodynamic and kinetic solubility of a compound.

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